molecular formula C18H12F3NO4 B2425521 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide CAS No. 585557-54-6

2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide

Cat. No. B2425521
M. Wt: 363.292
InChI Key: MGCLRGUEDIGAIL-UHFFFAOYSA-N
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Description

The compound “2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide” is a derivative of chromene, a class of organic compounds with a fused ring system comprising a benzene ring and a pyran ring . It also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromene core, with the phenyl and trifluoromethyl groups providing additional complexity. The presence of the acetamide group suggests potential for hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, chromenes are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is highly electronegative, which could impact the compound’s reactivity and polarity .

Scientific Research Applications

Antioxidant Activity

Research on coumarin derivatives, including those similar to the specified compound, has demonstrated notable antioxidant properties. The study by Kadhum et al. (2011) focuses on the antioxidant activity of synthesized coumarins, utilizing methods like DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays to compare with ascorbic acid. These compounds were synthesized through reactions involving maleic anhydride or mercaptoacetic acid, suggesting their potential as antioxidants (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Antibacterial Effects

Behrami and Dobroshi (2019) report on the synthesis of new derivatives of 4-hydroxy-chromen-2-one, evaluating their antibacterial activity against various bacterial strains. The study indicates that synthesized compounds show high levels of bacteriostatic and bactericidal activity, highlighting the potential of such compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Proper safety assessments would require further experimental data .

Future Directions

Future research could explore the biological activity of this compound, potentially leading to the development of new therapeutic agents. Additionally, studies could investigate the compound’s reactivity and stability, informing its use in chemical synthesis .

properties

IUPAC Name

2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO4/c19-18(20,21)17-15(10-4-2-1-3-5-10)16(24)12-7-6-11(8-13(12)26-17)25-9-14(22)23/h1-8H,9H2,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCLRGUEDIGAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide

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